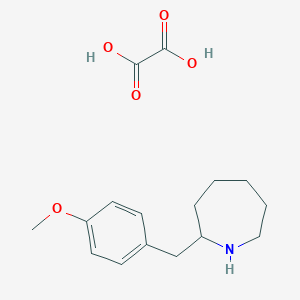

2-(4-Methoxybenzyl)azepane oxalate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]azepane;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.C2H2O4/c1-16-14-8-6-12(7-9-14)11-13-5-3-2-4-10-15-13;3-1(4)2(5)6/h6-9,13,15H,2-5,10-11H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLISZGLXMPOERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2CCCCCN2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 4 Methoxybenzyl Azepane Oxalate and Analogues

Strategies for Azepane Core Construction

The construction of the seven-membered azepane ring is a significant challenge in synthetic organic chemistry. derpharmachemica.com The development of robust methods for the direct construction of these medium-ring heterocyclic systems has been hindered by slow cyclization kinetics. wikipedia.org Consequently, various innovative strategies have been devised to overcome these hurdles. These methods can be broadly categorized into ring expansion of smaller cyclic precursors and intramolecular cyclization of acyclic chains.

Ring Expansion Methodologies from Cyclic Precursors

Ring expansion reactions provide a powerful pathway to synthesize seven-membered rings from more readily available five- or six-membered cyclic precursors. masterorganicchemistry.com These transformations involve the cleavage of a bond within the ring and the insertion of one or more atoms to form the larger azepane structure.

Classical rearrangement reactions, often initiated by acid and heat, serve as foundational methods for ring expansion. The Beckmann, Schmidt, and Tiffeneau-Demjanov rearrangements are prominent examples used to convert cyclic ketones or alcohols into azepane derivatives like lactams. wikipedia.orgwikipedia.orglibretexts.org

The Beckmann rearrangement transforms an oxime into an amide, and when applied to cyclic ketoximes, it yields lactams (cyclic amides). wikipedia.org The archetypal example is the industrial synthesis of caprolactam, the precursor to Nylon 6, from cyclohexanone (B45756) oxime. wikipedia.org The reaction is typically catalyzed by strong acids like sulfuric acid or polyphosphoric acid. masterorganicchemistry.com The mechanism involves protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the departing water molecule, which results in the expanded ring. masterorganicchemistry.com

The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orglibretexts.org This reaction inserts a nitrogen atom between the carbonyl carbon and an adjacent carbon, converting a cyclic ketone into a lactam. libretexts.org The mechanism proceeds through the formation of an azidohydrin intermediate, which, after dehydration and rearrangement, yields the ring-expanded amide. libretexts.org

The Tiffeneau-Demjanov rearrangement allows for the one-carbon ring expansion of cycloalkanones. libretexts.orgwikipedia.org The process begins with the conversion of a cyclic ketone to a 1-aminomethyl-cycloalkanol, which is then treated with nitrous acid (HNO₂) to generate a diazonium ion. wikipedia.orgwikipedia.org Subsequent rearrangement and loss of nitrogen gas lead to the formation of a ring-expanded ketone. wikipedia.orgnumberanalytics.com This method is particularly useful for synthesizing five, six, and seven-membered rings. wikipedia.org

Table 1: Overview of Classical Ring Expansion Reactions

| Rearrangement | Starting Material | Reagents | Product | Ref. |

| Beckmann | Cyclic Ketone Oxime | H₂SO₄, PPA, TsCl | Lactam | wikipedia.org |

| Schmidt | Cyclic Ketone | HN₃, H₂SO₄ | Lactam | wikipedia.org |

| Tiffeneau-Demjanov | Cyclic Ketone | 1. HCN, KCN2. H₂, Raney Ni3. NaNO₂, HCl | Ring-Expanded Ketone | libretexts.orgwikipedia.org |

Modern synthetic chemistry has seen the emergence of powerful photochemical methods for constructing complex molecular architectures under mild conditions. Photochemical ring expansions offer unique pathways to the azepane core.

A recently developed strategy utilizes the photochemical dearomative ring expansion of simple nitroarenes to produce highly substituted azepanes. derpharmachemica.comenamine.net This process, mediated by blue light at room temperature, converts the nitro group into a singlet nitrene, which then inserts into the six-membered benzene (B151609) ring to form a seven-membered azepine system. derpharmachemica.comlibretexts.org Subsequent hydrogenation of the azepine intermediate affords the saturated azepane in a concise two-step sequence. derpharmachemica.comenamine.net This method has been successfully applied to generate azepane analogues of known piperidine-containing drugs. derpharmachemica.com

Another photochemical approach involves the rearrangement of N-vinylpyrrolidinones to yield azepin-4-ones. wikipedia.org This transformation converts readily available five-membered lactams and aldehydes into densely functionalized seven-membered rings in a two-step procedure involving condensation followed by photochemical rearrangement using 254 nm light. wikipedia.org

The photolysis of azides also provides a route to azepine derivatives. For instance, the irradiation of diazidonaphthalenes leads to the ring expansion of both benzene rings, forming novel azepinoazepines. wikipedia.org Similarly, 4-azidouracil nucleosides undergo an efficient photochemical ring expansion in aqueous conditions to yield 1,3,5-triazepin-2,4-dione nucleosides. vedantu.com

Table 2: Examples of Photochemical Ring Expansion for Azepine/Azepane Synthesis

| Starting Material | Light Source/Conditions | Key Intermediate | Product Type | Ref. |

| Substituted Nitroarenes | Blue LEDs (450 nm), room temp. | Singlet Nitrene | Polysubstituted Azepanes | derpharmachemica.com |

| N-vinylpyrrolidinones | 254 nm mercury arc lamps, ~45 °C | - | Azepin-4-ones | wikipedia.org |

| Diazidonaphthalenes | Photolysis | - | Azepinoazepines | wikipedia.org |

| 4-Azidouracil Nucleosides | Photolysis (aqueous) | Carbodiimide | Triazepinone Nucleosides | vedantu.com |

Intramolecular Cyclization Reactions

Intramolecular cyclization of suitably functionalized acyclic precursors is a direct and widely used strategy for synthesizing heterocyclic rings, including azepanes. Transition metal catalysis, particularly with copper and palladium, has become indispensable for achieving high efficiency and selectivity in these transformations.

Copper catalysis is a versatile tool for forging carbon-nitrogen bonds. An efficient method for preparing trifluoromethyl-substituted azepine derivatives has been developed using a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes. wikipedia.orgnumberanalytics.com This reaction involves the intermolecular addition of a primary or secondary amine to a copper-activated alkyne, followed by an intramolecular cyclization onto the allene (B1206475) moiety to construct the seven-membered ring. wikipedia.orgwikipedia.org

Another copper-mediated approach involves the intramolecular cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions. libretexts.orgslideshare.net Deprotonation of an alkynyl imine followed by transmetalation with a copper salt generates an organocopper intermediate that undergoes a nucleophilic attack at the triple bond to form annulated azepine derivatives in good yields. slideshare.net

Table 3: Copper-Catalyzed Intramolecular Cyclization for Azepine Synthesis

| Starting Material | Catalyst/Reagents | Reaction Type | Product Type | Ref. |

| Functionalized Allenynes | Cu(MeCN)₄PF₆, Amine | Tandem Amination/Cyclization | CF₃-Substituted Azepin-2-carboxylates | wikipedia.orgwikipedia.org |

| Alkynyl Imines | LDA, Copper Thiophenolate | Nucleophilic Attack at Alkyne | Annulated Azepines | slideshare.net |

Palladium catalysis offers a broad scope for constructing complex heterocyclic systems through various cyclization strategies. A novel palladium(II)-catalyzed tandem cyclization has been developed to synthesize dibenzo[b,d]azepines. This reaction proceeds via an addition/cyclization cascade of an N-(2'-(cyanomethyl)-[1,1'-biphenyl]-2-yl)acetamide with a phenylboronic acid derivative, utilizing a cyano-activation method in an eco-friendly water-ethanol solvent system.

The intramolecular aza-Wacker-type reaction represents another powerful palladium-catalyzed transformation. The oxidative cyclization of vinyl cyclopropanecarboxamides using a palladium(II) catalyst provides access to conformationally restricted aza[3.1.0]bicycles, showcasing a method for C-N bond formation. While not directly forming a simple azepane, this methodology highlights the potential of palladium-catalyzed oxidative amidation in building complex nitrogen heterocycles. Furthermore, palladium catalysts can trigger domino reactions, such as an intramolecular N-arylation/C-H activation/aryl-aryl bond-forming process, to construct medium-ring heterocycles from linear amides.

Table 4: Palladium-Catalyzed Intramolecular Cyclization for Azepine Synthesis

| Starting Material | Catalyst/Reagents | Reaction Type | Product Type | Ref. |

| N-(2'-(cyanomethyl)-[1,1'-biphenyl]-2-yl)acetamide | Pd(acac)₂, Phenylboronic Acid | Tandem Addition/Cyclization | Dibenzo[b,d]azepines | |

| Vinyl Cyclopropanecarboxamides | Pd(OAc)₂, Oxygen | Aza-Wacker-type Oxidation | Aza[3.1.0]bicycles | |

| Linear Amides (from Ugi reaction) | Pd(OAc)₂ | Domino N-arylation/C-H Activation | Ring-Fused Dihydroazaphenanthrenes |

Radical Cyclization Strategies

Radical cyclization offers a powerful approach for the formation of cyclic structures, including the seven-membered azepane ring. This method typically involves the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the desired ring system.

One notable strategy involves the 7-endo radical cyclization. For instance, the synthesis of 2-benzazepines has been achieved through the cyclization of N-o-bromobenzylitaconamides or N-o-bromobenzylmethacrylamides. nih.gov These precursors can be readily prepared in two steps from commercially available starting materials. nih.gov Although this specific example leads to a benzazepine, the underlying principle of radical-mediated ring closure is applicable to the synthesis of the core azepane structure.

Atom-transfer radical cyclization (ATRC) is another valuable technique in this context. researchgate.net It allows for the formation of C-C or C-heteroatom bonds under mild conditions and often with high levels of stereocontrol. The general mechanism involves the generation of a radical from an alkyl halide using a transition metal catalyst, followed by intramolecular addition to an unsaturated bond.

A photochemical approach has also been explored for the construction of azepane scaffolds. For example, a formal [5+2] cycloaddition has been developed, which proceeds via a photochemical rearrangement of N-vinylpyrrolidinones to azepin-4-ones. nih.gov This method involves a Norrish Type-I cleavage of the amide bond upon irradiation, leading to a biradical intermediate that rearranges to form the seven-membered ring. nih.gov This strategy highlights the utility of photochemistry in accessing complex heterocyclic systems.

| Radical Cyclization Strategy | Key Features | Precursors | Outcome |

| 7-endo Radical Cyclization | Formation of 2-benzazepines | N-o-bromobenzylitaconamides, N-o-bromobenzylmethacrylamides | Convenient synthesis of benzazepine derivatives nih.gov |

| Atom-Transfer Radical Cyclization (ATRC) | Mild conditions, potential for stereocontrol | Alkyl halides with an unsaturated tether | Formation of cyclic structures researchgate.net |

| Photochemical [5+2] Cycloaddition | Two-step process involving photochemical rearrangement | N-vinylpyrrolidinones and aldehydes | Access to functionalized azepin-4-ones nih.gov |

Multicomponent Coupling Reactions for Heterocycle Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product in one pot. scilit.comrsc.orgrsc.org This approach offers significant advantages, including operational simplicity, time and energy savings, and high atom economy. nih.gov

Several MCRs have been developed for the synthesis of heterocyclic compounds, including those with seven-membered rings. For example, a pseudo three-component reaction has been reported for the synthesis of coumarin-annulated azepines. rsc.org This reaction involves the acid-catalyzed condensation of 3-amino-4-hydroxycoumarin with two equivalents of a substituted acetophenone. rsc.org The mechanism likely proceeds through the formation of an imine intermediate, followed by reaction with a second molecule of the ketone and subsequent cyclization and dehydration steps. rsc.org

Isocyanide-based multicomponent reactions (IMCRs) are particularly versatile for generating diverse heterocyclic scaffolds. rsc.org While specific examples directly leading to 2-(4-methoxybenzyl)azepane (B3022567) are not prevalent, the principles of IMCRs, such as the Ugi and Passerini reactions, can be adapted to construct the azepane core by carefully selecting the starting components.

Furthermore, transition metal-catalyzed MCRs, such as A3 coupling reactions (aldehyde-alkyne-amine), provide a powerful tool for synthesizing N-containing heterocycles. rsc.org These reactions can be tailored to produce a variety of ring sizes and substitution patterns.

| Multicomponent Reaction Type | Key Reactants | Catalyst/Conditions | Resulting Heterocycle |

| Pseudo Three-Component Reaction | 3-Amino-4-hydroxycoumarin, Substituted acetophenones (2 equiv.) | p-TsOH, Toluene, Reflux | Coumarin-annulated azepines rsc.org |

| Isocyanide-Based MCRs (General) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Varies | Diverse heterocyclic scaffolds rsc.org |

| A3 Coupling (General) | Aldehyde, Alkyne, Amine | Transition metal catalyst (e.g., Cu, Ag, Au) | Propargylamine derivatives, potential for N-heterocycles rsc.org |

Introduction of the 4-Methoxybenzyl Moiety

Once the azepane ring is formed, the next critical step is the introduction of the 4-methoxybenzyl group at the 2-position. Several synthetic methodologies can be employed for this transformation.

Nucleophilic Substitution Reactions with Halogenated Precursors

A common and straightforward method for introducing the 4-methoxybenzyl group is through a nucleophilic substitution reaction. This typically involves the reaction of a suitable nucleophile derived from 4-methoxybenzyl bromide or a similar halogenated precursor with an azepane derivative.

For instance, a 2-haloazepane derivative can serve as the electrophile. The reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS) can generate a 1,4-adduct, which upon base-promoted elimination of HBr, yields a 2-substituted 2H-azepine. researchgate.netresearchgate.net Subsequent nucleophilic attack at the 2-position by a 4-methoxybenzyl organometallic reagent, such as a Grignard or organolithium reagent, could potentially install the desired substituent.

Alternatively, the nitrogen atom of the azepane can be the nucleophile, reacting with 4-methoxybenzyl halide. This approach is more relevant for N-alkylation rather than C2-alkylation. However, strategies involving the generation of a carbanion at the C2 position of the azepane ring, followed by reaction with 4-methoxybenzyl halide, are also conceivable.

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds. youtube.comorganic-chemistry.org This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com

In the context of synthesizing 2-(4-methoxybenzyl)azepane, one could envision a strategy starting with a 2-oxoazepane (caprolactam) derivative. The ketone functionality could react with 4-methoxybenzylamine (B45378) in the presence of a reducing agent to form the desired product. Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the initial ketone but will reduce the intermediate iminium ion. youtube.comorganic-chemistry.org

This method offers the advantage of using readily available starting materials and proceeding under relatively mild conditions. The choice of reducing agent is critical to the success of the reaction, with sodium cyanoborohydride being particularly effective due to its selectivity for the protonated imine over the carbonyl group. youtube.com

| Reductive Amination Component | Example | Reducing Agent | Key Features |

| Carbonyl Compound | 2-Oxoazepane (Caprolactam) | Sodium cyanoborohydride (NaBH3CN) | One-pot procedure, mild conditions, selective reduction of the iminium ion youtube.comresearchgate.net |

| Amine | 4-Methoxybenzylamine | Sodium triacetoxyborohydride (NaBH(OAc)3) | Effective for a wide range of aldehydes and ketones, tolerates various functional groups organic-chemistry.org |

Amidation and Acylation Reactions Involving 4-Methoxybenzylamine Derivatives

Amidation and acylation reactions provide an alternative route to introduce the 4-methoxybenzyl group, which can then be followed by a reduction step. This two-step process involves first forming an amide bond between the azepane nitrogen and a 4-methoxybenzoyl group, or a related acyl derivative, followed by reduction of the amide carbonyl.

For example, azepane can be acylated with 4-methoxybenzoyl chloride or 4-methoxybenzoic acid (using a coupling agent) to form N-(4-methoxybenzoyl)azepane. Subsequent reduction of the amide carbonyl group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3), would yield the desired 2-(4-methoxybenzyl)azepane.

This approach is well-established for the synthesis of N-substituted amines. The choice of reducing agent is crucial, as milder reagents may not be effective in reducing the stable amide bond.

Cross-Coupling Methodologies for Aryl-Alkyl Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.orgresearchgate.net These reactions offer a powerful and versatile method for introducing the 4-methoxybenzyl group onto the azepane scaffold.

Reactions like the Suzuki, Negishi, and Heck couplings allow for the formation of C(sp2)-C(sp3) bonds under relatively mild conditions and with high functional group tolerance. nobelprize.org For instance, a 2-halo- or 2-triflyloxy-substituted azepane could be coupled with a 4-methoxybenzylboronic acid derivative (Suzuki coupling) or a 4-methoxybenzylzinc reagent (Negishi coupling) in the presence of a palladium catalyst and a suitable ligand. nobelprize.orgacs.org

The success of these cross-coupling reactions often depends on the choice of catalyst, ligand, base, and reaction conditions. Recent advancements have led to the development of highly active catalyst systems that can facilitate challenging couplings, including those involving sterically hindered substrates or heteroaryl halides. acs.org The use of N-heterocyclic carbene (NHC) ligands has also proven effective in many cases. acs.org

A novel approach involves the dual nickel/photoredox-catalyzed cross-coupling of alcohols and aryl carboxylic acids to form C(sp3)–C(sp2) bonds. acs.org This method could potentially be adapted to couple a 2-hydroxyazepane derivative with 4-methoxybenzoic acid. acs.org

| Cross-Coupling Reaction | Azepane Precursor | 4-Methoxybenzyl Reagent | Catalyst System |

| Suzuki Coupling | 2-Halo- or 2-Triflyloxy-azepane | 4-Methoxybenzylboronic acid | Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., PPh3), Base nobelprize.org |

| Negishi Coupling | 2-Halo- or 2-Triflyloxy-azepane | 4-Methoxybenzylzinc halide | Palladium catalyst nobelprize.org |

| Heck Coupling | 2-Unsaturated azepane derivative | 4-Methoxybenzyl halide | Palladium catalyst, Base nobelprize.org |

| Nickel/Photoredox Coupling | 2-Hydroxyazepane | 4-Methoxybenzoic acid | Nickel catalyst, Photocatalyst acs.org |

Oxalate (B1200264) Salt Formation and Crystallization

The formation of the oxalate salt of 2-(4-Methoxybenzyl)azepane is a critical step that significantly influences the purity, stability, and handling properties of the final compound. This process involves the reaction of the basic nitrogen on the azepane ring with oxalic acid.

Stoichiometric Control in Acid-Base Salt Formation

Precise stoichiometric control is paramount in the formation of amine oxalate salts to ensure the desired product is obtained. The reaction between an amine and oxalic acid can yield different salt forms, and the control of the molar ratio of the reactants is a key determinant of the outcome. For instance, in the synthesis of gabapentin (B195806) oxalate, a 1:1 molar ratio of gabapentin to oxalic acid was used. acs.org Similarly, the preparation of a rivaroxaban-oxalic acid cocrystal also utilized a 1:1 molar ratio. acs.org

In the case of 2-(4-Methoxybenzyl)azepane oxalate, maintaining a specific stoichiometric ratio is crucial. Deviations from the intended ratio can lead to the formation of mixtures of salts or the presence of unreacted starting materials, complicating purification and potentially affecting the physicochemical properties of the final product. The pH of the reaction medium also plays a significant role in determining which species are present and can influence the stoichiometry of the resulting salt. For example, studies on the coprecipitation of various metal oxalates have shown that the optimal pH for quantitative precipitation is around 3-3.5 in a 0.1 M oxalic acid solution. academicdirect.org

| Compound | Amine:Oxalic Acid Ratio | Reference |

|---|---|---|

| Gabapentin Oxalate | 1:1 | acs.org |

| Rivaroxaban-Oxalic Acid Cocrystal | 1:1 | acs.org |

| Ritonavir (B1064) Oxalate Salt Co-crystal | 1:1:0.5:0.5 (Ritonavir:Oxalate:Oxalic Acid:Acetone) | rsc.org |

Crystallization Techniques for Optimal Salt Isolation

The isolation of 2-(4-Methoxybenzyl)azepane oxalate in a pure, crystalline form is essential. Various crystallization techniques can be employed to achieve optimal salt isolation. Slow evaporation is a common and effective method. For example, colorless crystals of a gabapentin and oxalic acid cocrystal were obtained after one week of slow evaporation at room temperature from an aqueous solution. acs.org

Cooling crystallization is another widely used technique. In the preparation of a rivaroxaban-oxalic acid cocrystal, the components were dissolved in trifluoroethanol at an elevated temperature (70-80 °C) and then presumably cooled to induce crystallization. acs.org The choice of solvent is critical and can significantly impact crystal growth and morphology. For some amine salts that initially form oils or glasses, repeated stripping of a solvent like dichloromethane, toluene, or ethanol (B145695) can induce crystallization. sciencemadness.org Additionally, techniques like scratching the flask with a glass stirring rod can initiate crystallization when it is slow to start. youtube.com

| Technique | Description | Example | Reference |

|---|---|---|---|

| Slow Evaporation | Solvent is allowed to evaporate slowly, leading to gradual supersaturation and crystal growth. | Gabapentin oxalate from aqueous solution. | acs.org |

| Cooling Crystallization | A saturated solution at a higher temperature is cooled, decreasing solubility and causing crystallization. | Rivaroxaban-oxalic acid cocrystal from trifluoroethanol. | acs.org |

| Solvent-Induced Crystallization | Repeatedly adding and removing a solvent to an oily or amorphous solid to promote crystal formation. | Used for amine hydrochlorides that form glasses. | sciencemadness.org |

Co-crystallization Phenomena with Oxalic Acid

Co-crystallization is a phenomenon where a substance crystallizes with a stoichiometric amount of another molecule, known as a coformer. Oxalic acid is a common coformer for amine-containing compounds. acs.orgacs.orgrsc.orgnih.govnih.gov This process can result in the formation of a co-crystal, which is a structurally homogeneous crystalline material containing two or more neutral components in a definite stoichiometric ratio.

In some cases, a salt and a co-crystal can form simultaneously. For instance, a novel quaternary solid-form of ritonavir was reported as an oxalate salt, oxalic acid co-crystal, and acetone (B3395972) solvate in a 1:1:0.5:0.5 stoichiometry. rsc.org The formation of such complex structures is influenced by factors like solvent choice and the concentration of the coformer. Studies on rivaroxaban (B1684504) have shown that above a critical concentration of oxalic acid, the solubility of rivaroxaban increases while the solubility of the co-crystal decreases, favoring its formation. acs.org These co-crystals are often stabilized by a network of hydrogen bonds. nih.govnih.gov

Isotopic Labeling Strategies for Mechanistic and Analytical Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through reactions and to aid in the structural elucidation of molecules. For 2-(4-Methoxybenzyl)azepane oxalate, labeling the oxalate anion or the azepane moiety can provide valuable insights.

Carbon-13 Labeling of the Oxalate Anion

Carbon-13 (¹³C) labeling of the oxalate anion can be particularly useful for nuclear magnetic resonance (NMR) studies. While natural abundance ¹³C NMR can be used, isotopic enrichment enhances signal intensity, allowing for more detailed structural analysis. acs.org For instance, ¹³C labeling of both carbonyl carbons in oxalate has been used to study calcium oxalate monohydrate. nih.gov

The synthesis of ¹³C-labeled oxalates can be achieved starting from commercially available ¹³C-labeled precursors like oxalic acid-¹³C₂ or diethyl oxalate-¹³C₂. nih.govsoton.ac.uk These labeled oxalates can then be used in the salt formation reaction with 2-(4-Methoxybenzyl)azepane. The resulting ¹³C-labeled 2-(4-Methoxybenzyl)azepane oxalate can be analyzed by solid-state NMR to probe the local environment of the oxalate carbons, providing information on crystal packing and intermolecular interactions. nih.gov The chemical shifts of the oxalate carbons in ¹³C NMR spectra typically appear in the region of 160-180 ppm. researchgate.net

| Functional Group | Typical ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|

| Oxalate Carbonyl | 160 - 180 | researchgate.net |

Deuterium (B1214612) Labeling for Spectroscopic Assignments

Deuterium (²H or D) labeling is another valuable tool in spectroscopic analysis, particularly in NMR. pearson.com Replacing hydrogen atoms with deuterium can simplify ¹H NMR spectra by removing signals and can be used to confirm signal assignments. acs.org Deuterium labeling can be achieved through various methods, including the use of deuterated reagents or solvents. youtube.com

For 2-(4-Methoxybenzyl)azepane oxalate, specific protons on the azepane ring or the methoxybenzyl group could be replaced with deuterium. This would allow for unambiguous assignment of the proton signals in the ¹H NMR spectrum. Furthermore, deuterium labeling can be used to study dynamic processes and conformational changes in the molecule. The introduction of deuterium can also be detected by other spectroscopic methods, such as infrared (IR) spectroscopy, as the C-D bond vibrations appear in a different region of the spectrum compared to C-H vibrations.

Recent Advances in Related Chemical Transformations

Recent progress in synthetic organic chemistry has provided a host of new methodologies for constructing complex molecular architectures. These advancements are crucial for the efficient synthesis of compounds like 2-(4-Methoxybenzyl)azepane oxalate and its analogues. This section will delve into three key areas of recent development: photocatalyzed alkoxycarbonylation of alkenes, cross-electrophile coupling for C(sp3)-C(sp3) bond formation, and the structure-based design and synthesis of azepane derivatives.

Photocatalyzed Alkoxycarbonylation of Alkenes

The introduction of ester functionalities into molecules is a fundamental transformation in organic synthesis. Photocatalyzed alkoxycarbonylation of alkenes has recently emerged as a powerful and mild method for achieving this. researchgate.net This approach circumvents the often harsh conditions required for traditional carbonylation methods, which typically involve high pressures of carbon monoxide gas. researchgate.netnih.gov

One innovative strategy involves a photoinduced oxidative alkoxycarbonylation that uses readily available alkyl formates as the source of alkoxycarbonyl radicals. acs.orgnih.gov This method allows for the synthesis of a variety of α,β-unsaturated esters with good regioselectivity and E-selectivity under ambient conditions. acs.org Another significant advancement utilizes alkyloxalyl chlorides, generated in situ from alcohols and oxalyl chloride, as precursors for alkoxycarbonyl radicals under photoredox catalysis. researchgate.netnih.gov This transformation is notable for its broad substrate scope, accommodating both electron-rich and electron-deficient olefins to produce β-chloro esters in good yields. researchgate.netnih.gov The versatility of this method has been demonstrated through its application in the synthesis of various oxindole-3-acetates and furoindolines. researchgate.netnih.gov

Recent research has also focused on the difunctionalization of alkenes. For instance, a photoredox-catalyzed hydroxydifluoroacetylation of aryl alkenes has been developed using FSO₂CF₂CO₂Me and water, with fac-[Ir(ppy)₃] as the photocatalyst, to introduce both -CF₂CO₂Me and -OH groups. mdpi.com These light-driven methods represent a significant step forward, offering efficient and selective access to valuable aliphatic esters from simple, abundant starting materials like olefins. researchgate.netdntb.gov.ua

Table 1: Examples of Photocatalyzed Alkoxycarbonylation Reactions

This table is interactive. You can sort and filter the data.

| Alkene Type | Carbonyl Source | Photocatalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Various | Alkyl Formates | Organic Dye | α,β-Unsaturated Esters | Good regioselectivity and E-selectivity | acs.orgnih.gov |

| Electron-rich & deficient olefins | Alkyloxalyl Chlorides | Not specified | β-Chloro Esters | Broad scope, in situ generation of radical source | researchgate.netnih.gov |

| Aryl Alkenes | FSO₂CF₂CO₂Me / H₂O | fac-[Ir(ppy)₃] | Hydroxydifluoroacetylated Alkanes | Simultaneous introduction of two functional groups | mdpi.com |

| Styrenes | Oxygen / Water | Rose Bengal | Carbonyl Compounds (cleavage) | Green oxidant and solvent | nih.gov |

Cross-Electrophile Coupling for C(sp3)-C(sp3) Bond Formation

The formation of carbon-carbon bonds between two sp³-hybridized centers is a cornerstone of organic synthesis, enabling access to the three-dimensional structures prevalent in many pharmaceutical agents. acs.orgresearchgate.net Traditional methods often rely on the coupling of a nucleophilic organometallic reagent with an electrophile. Cross-electrophile coupling (XEC) reactions offer a powerful alternative by directly coupling two distinct electrophiles, such as organohalides, in the presence of a transition metal catalyst and a stoichiometric reductant. researchgate.netdigitellinc.com

Nickel catalysis has become particularly dominant in this field due to nickel's ability to access multiple oxidation states and effectively activate otherwise unreactive alkyl electrophiles. acs.orgresearchgate.net These reactions bypass the need for pre-formed, often sensitive, organometallic nucleophiles. researchgate.net Significant progress has been made in coupling a wide range of C(sp³)-electrophiles, including primary, secondary, and even sterically hindered tertiary alkyl halides, to form challenging all-carbon quaternary centers. researchgate.netresearchgate.net

Recent advancements have focused on enhancing selectivity and expanding the scope of these transformations. researchgate.net Electrochemical methods have emerged as a sustainable and efficient approach, using an electric current as the reductant. researchgate.netdntb.gov.ua For example, a nickel-catalyzed electrochemical method has been developed for the cross-coupling of alkyl bromides with alkyl tosylates, achieving high selectivity even between two different secondary electrophiles. researchgate.net Another electrochemical strategy enables the highly selective cross-coupling of various unactivated alkyl halides, from primary to tertiary, in a simple setup. researchgate.net These developments in cross-electrophile coupling provide a more direct and efficient route for assembling the carbon skeletons of complex molecules. digitellinc.comresearchgate.net

Table 2: Selected Cross-Electrophile Coupling Reactions for C(sp3)-C(sp3) Bond Formation

This table is interactive. You can sort and filter the data.

| Electrophile 1 | Electrophile 2 | Catalyst System | Reductant | Key Features | Reference |

|---|---|---|---|---|---|

| Alkyl Bromide | Alkyl Tosylate | Nickel Catalyst | Electrochemistry | Selective coupling of secondary C(sp³)-electrophiles | researchgate.net |

| Unactivated Alkyl Halide | Unactivated Alkyl Halide | Nickel Catalyst | Electrochemistry | Broad scope including primary, secondary, and tertiary halides | researchgate.net |

| (Hetero)aryl Halide | Alkyl Halide | Nickel Catalyst / Amine Ligand | Electrochemistry | Forms C(sp²)-C(sp³) bonds with high selectivity | nih.gov |

| 1,3-Diol Derivatives | (Intramolecular) | Nickel Catalyst | Electrochemistry | Access to aliphatic and aryl cyclopropanes | researchgate.net |

Design and Synthesis of Azepane Derivatives via Structure-Based Optimization

The azepane ring is a privileged seven-membered nitrogen-containing heterocycle found in numerous biologically active compounds and is among the most frequently used ring systems in small-molecule drugs. researchgate.netunimib.it The synthesis of substituted azepanes remains a challenge for organic chemists, prompting the development of diverse and innovative synthetic methodologies. researchgate.netunimib.it Common strategies include ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences. researchgate.netunimib.it For example, di- and tri-substituted fluoroalkylated azepanes have been synthesized through the ring expansion of pyrrolidines. researchgate.net Another novel approach involves the photochemical dearomative ring expansion of simple nitroarenes using blue light, which converts a six-membered benzene ring into a seven-membered azepane framework in just two steps after a subsequent hydrogenolysis. researchgate.net

Structure-based drug design is a powerful strategy for optimizing lead compounds to improve their potency and pharmacokinetic properties. This approach has been successfully applied to the development of novel azepane derivatives. In one notable example, researchers sought to improve the plasma instability of a potent protein kinase B (PKB-α) inhibitor derived from (-)-balanol, which contained an unstable ester linkage. nih.govacs.org

Using the crystal structure of the lead compound bound to the related protein kinase A (PKA), a series of new analogues were designed with isosteric linkers to replace the ester group. nih.govacs.org Molecular modeling guided the synthesis of five new compounds featuring amide, ether, and amine linkers. nih.gov The resulting compounds were evaluated for their inhibitory activity and plasma stability. One of the new compounds, featuring an amide linker, not only retained the high potency of the original lead (IC₅₀ = 4 nM for PKB-α) but also demonstrated excellent plasma stability, making it a viable drug candidate. nih.govacs.org X-ray crystallography of several of the new inhibitors in complex with PKA provided a rationale for their differing activities by revealing key binding interactions and conformational changes. nih.gov This work exemplifies how a combination of rational design, chemical synthesis, and structural biology can lead to the successful optimization of azepane-containing compounds.

Table 3: Structure-Based Optimization of Azepane-Containing PKB-α Inhibitors

This table is interactive. You can sort and filter the data.

| Compound Number | Linker Type | PKB-α IC₅₀ (nM) | Plasma Stability | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| 1 | Ester | 5 | Unstable | Original lead compound | nih.govacs.org |

| 4 | Amide | 4 | Stable | Isosteric replacement of ester | nih.govacs.org |

| 5 | Ether | - | - | Isosteric replacement of ester | nih.gov |

| 7 | Amine | - | - | Isosteric replacement of ester | nih.gov |

Despite a comprehensive search of scientific literature and patent databases, detailed experimental spectroscopic and analytical data for the chemical compound 2-(4-Methoxybenzyl)azepane oxalate is not publicly available. While general synthetic methods for azepane derivatives are described in the literature, specific characterization data such as Nuclear Magnetic Resonance (NMR) spectra and Mass Spectrometry (MS) for this particular oxalate salt could not be located.

Therefore, it is not possible to provide the detailed, scientifically accurate article as requested in the outline. The required data for the following sections is absent from the available resources:

Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Without access to primary research articles or technical reports detailing the synthesis and characterization of 2-(4-Methoxybenzyl)azepane (B3022567) oxalate (B1200264), any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds. In the case of 2-(4-Methoxybenzyl)azepane oxalate, the free base, 2-(4-methoxybenzyl)azepane, would typically be analyzed after liberation from its oxalate salt. The gas chromatograph separates the components of a sample mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).

The resulting mass spectrum provides a molecular fingerprint, with a characteristic fragmentation pattern that aids in structural elucidation. For 2-(4-methoxybenzyl)azepane, one would expect to observe a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of specific bonds, such as the benzylic bond or fragmentation of the azepane ring. This data is invaluable for confirming the identity of the compound in a sample.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

While standard GC-MS provides nominal mass information, High-Resolution Mass Spectrometry (HRMS) offers the capability to determine the mass of a molecule with extremely high accuracy (typically to within a few parts per million). This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. For 2-(4-Methoxybenzyl)azepane oxalate, HRMS would be used to confirm the molecular formula of the protonated free base, C14H22NO+. By comparing the experimentally measured accurate mass to the calculated theoretical mass, the elemental formula can be definitively established, lending significant confidence to the compound's identification.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb IR radiation at characteristic frequencies.

For 2-(4-Methoxybenzyl)azepane oxalate, the IR spectrum would be expected to display a number of key absorption bands. The presence of the oxalate counter-ion would be indicated by strong absorptions corresponding to the C=O and C-O stretching vibrations. The aromatic ring of the 4-methoxybenzyl group would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The methoxy (B1213986) group would be identified by a C-O stretching band, typically around 1250 cm⁻¹ and 1040 cm⁻¹. The azepane ring would contribute to the C-H stretching vibrations of the aliphatic CH2 groups in the 2950-2850 cm⁻¹ range. Furthermore, as an oxalate salt of a secondary amine, a broad N-H stretching band would be expected in the region of 2700-2400 cm⁻¹, characteristic of an ammonium (B1175870) salt.

A hypothetical table of expected IR absorption bands for 2-(4-Methoxybenzyl)azepane oxalate is presented below:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Ammonium Salt) | 2700 - 2400 (broad) | N-H Stretch |

| C-H (Aromatic) | 3100 - 3000 | C-H Stretch |

| C-H (Aliphatic) | 2950 - 2850 | C-H Stretch |

| C=O (Oxalate) | 1750 - 1650 (strong) | C=O Stretch |

| C=C (Aromatic) | 1600 - 1450 | C=C Stretch |

| C-O (Aryl Ether) | 1260 - 1200 and 1050 - 1020 | Asymmetric & Symmetric C-O Stretch |

| C-O (Oxalate) | 1300 - 1200 | C-O Stretch |

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

To perform single-crystal X-ray diffraction, a suitable single crystal of 2-(4-Methoxybenzyl)azepane oxalate is required. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

This analysis would reveal the absolute configuration of the chiral center at the 2-position of the azepane ring, if the compound is enantiomerically pure. It would also provide precise details on the conformation of the seven-membered azepane ring and the relative orientation of the 4-methoxybenzyl substituent. The geometry of the oxalate counter-ion and its position relative to the protonated azepane ring would also be elucidated.

A hypothetical table of crystallographic data for 2-(4-Methoxybenzyl)azepane oxalate might look like this:

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds, which are crucial in determining the stability and physical properties of the crystal.

Chromatographic Separation and Purity Assessment

Ensuring the purity of a chemical compound is paramount in research and development. Chromatographic techniques are the cornerstone of purity assessment. High-Performance Liquid Chromatography (HPLC) is a particularly well-suited method for analyzing non-volatile compounds like 2-(4-Methoxybenzyl)azepane oxalate.

In an HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of the eluting components over time, producing a chromatogram.

The purity of 2-(4-Methoxybenzyl)azepane oxalate would be determined by the area of the main peak in the HPLC chromatogram relative to the total area of all peaks. A high-purity sample would exhibit a single, sharp peak with minimal or no impurity peaks. The choice of stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a buffer) would be optimized to achieve the best separation.

A typical data table for a purity assessment by HPLC would include:

| Parameter | Value |

| Column | e.g., C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | e.g., Acetonitrile:Water (50:50) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | e.g., 225 nm |

| Retention Time | Value (min) |

| Purity (by area %) | >99% |

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For a compound like 2-(4-Methoxybenzyl)azepane (B3022567) oxalate (B1200264), these methods can provide invaluable insights into its behavior at a molecular level.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. While no direct DFT studies on 2-(4-Methoxybenzyl)azepane oxalate were found, research on related structures, such as azepane derivatives and compounds with a 4-methoxyphenyl (B3050149) group, allows for an informed prediction of its properties. nih.govresearchgate.net

DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), could be employed to optimize the geometry of the molecule and calculate key electronic descriptors. scite.ai These descriptors are crucial for predicting the molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's electron-donating and accepting capabilities, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Table 1: Predicted DFT-Calculated Electronic Properties of 2-(4-Methoxybenzyl)azepane and Related Moieties (Note: The following data is illustrative and based on typical values for similar organic molecules, as direct data for the target compound is unavailable.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates regions susceptible to electrophilic attack. |

| LUMO Energy | ~ -1.2 eV | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | ~ 2.5 - 4.0 D | Influences solubility and intermolecular interactions. |

This table is interactive. Click on the headers to sort.

The presence of the electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring would be expected to raise the HOMO energy, making the aromatic ring a likely site for electrophilic substitution. Conversely, the oxalate counter-ion would possess low-lying LUMOs, making it an electron-accepting moiety.

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory for more accurate energy and spectroscopic predictions, albeit at a greater computational cost. nih.gov For 2-(4-Methoxybenzyl)azepane oxalate, these methods could be used to refine the geometric and energetic data obtained from DFT.

For example, ab initio methods are particularly useful for calculating precise vibrational frequencies. researchgate.net A comparison of theoretical vibrational spectra with experimental data from FT-IR spectroscopy can help to confirm the predicted molecular structure and bonding. Studies on similar molecules have shown good agreement between calculated and experimental vibrational frequencies after applying appropriate scaling factors. researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different electrostatic potential values.

For 2-(4-Methoxybenzyl)azepane oxalate, the MEP would likely show:

Negative potential (red/yellow): Concentrated around the oxygen atoms of the methoxy group and the oxalate counter-ion, indicating electron-rich regions and likely sites for interaction with electrophiles or hydrogen bond donors.

Positive potential (blue): Located around the hydrogen atoms of the azepane ring's N-H group (if protonated) and the aromatic ring, indicating electron-poor regions susceptible to nucleophilic attack.

The MEP analysis would be instrumental in understanding the non-covalent interactions that govern the crystal packing of the solid-state material and its interactions with biological targets or solvents.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with the surrounding environment.

The seven-membered azepane ring is known to be flexible and can adopt several low-energy conformations, such as the chair and boat forms. nih.gov The specific conformation adopted by the azepane ring in 2-(4-Methoxybenzyl)azepane oxalate will be influenced by the steric and electronic effects of the 4-methoxybenzyl substituent.

Computational studies on similar seven-membered heterocyclic rings, like dibenzoazepines, have shown that the conformation of the central ring is sensitive to substitution. mdpi.com MD simulations of 2-(4-Methoxybenzyl)azepane would allow for the exploration of the potential energy surface and the identification of the most stable conformers. The relative populations of these conformers at a given temperature could then be estimated using the Boltzmann distribution.

Table 2: Predicted Torsional Angles for a Low-Energy Conformer of the Azepane Ring (Note: This data is hypothetical and based on general findings for substituted azepane rings.)

| Torsional Angle | Predicted Value (degrees) |

| C1-C2-N-C7 | ~ 60° |

| C2-N-C7-C6 | ~ -55° |

| N-C7-C6-C5 | ~ 70° |

| C7-C6-C5-C4 | ~ -65° |

This table is interactive. Users can hypothetically modify values to see how changes might affect the ring conformation.

The interaction of 2-(4-Methoxybenzyl)azepane oxalate with solvents is critical for understanding its solubility and behavior in solution. MD simulations in a solvent box (e.g., water) can reveal the nature of these interactions.

Molecular Docking and Ligand-Based Design Principles

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the resulting complex. researchgate.net For 2-(4-Methoxybenzyl)azepane oxalate, identifying its potential biological targets is the first step. Research on structurally related N-benzylated azepanes has shown potent inhibitory activity against monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), as well as the sigma-1 receptor (σ1-R). acs.orgnih.gov These proteins are therefore plausible targets for profiling the ligand-protein interactions of 2-(4-Methoxybenzyl)azepane.

Using a model of a target protein's binding site, docking simulations can predict the theoretical binding mode of the compound. For an N-substituted azepane derivative binding to a monoamine transporter, several key interactions would be anticipated:

Ionic Interaction: The protonated nitrogen atom of the azepane ring is crucial for anchoring the ligand within the binding pocket, likely forming a salt bridge with a key acidic residue, such as an aspartate, which is a common feature in monoamine transporter binding sites.

Aromatic Interactions: The 4-methoxybenzyl group can engage in several types of interactions. The phenyl ring is likely to form π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a hydrogen bond with a suitable donor residue (e.g., the hydroxyl group of a serine or threonine) in the protein.

Hydrophobic Interactions: The aliphatic azepane ring and the benzyl methylene (B1212753) bridge can form van der Waals and hydrophobic interactions with nonpolar residues in the binding site, further stabilizing the complex.

Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to analyze the output of docking simulations, providing a detailed, 2D visualization of the non-covalent interactions between the ligand and the protein. nih.govresearchgate.net This profiling is critical for understanding the structural basis of binding and for guiding further optimization of the ligand.

| Potential Interaction Type | Functional Group on Ligand | Potential Interacting Residue in Target |

| Ionic Interaction / Salt Bridge | Protonated Azepane Nitrogen | Aspartic Acid (Asp), Glutamic Acid (Glu) |

| π-π Stacking | Benzyl Phenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Hydrogen Bond (Acceptor) | Methoxy Oxygen | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| Hydrophobic Interaction | Azepane Ring, Benzyl Group | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the steric and electronic features that are essential for a molecule to interact with a specific biological target. dovepress.com For scaffolds related to 2-(4-Methoxybenzyl)azepane, a pharmacophore model can be constructed based on its structure and presumed active conformation.

The key features of a pharmacophore model for this class of compounds would likely include:

A Positive Ionizable (PI) feature, representing the protonated nitrogen of the azepane ring.

A Hydrogen Bond Acceptor (HBA) , corresponding to the oxygen atom of the methoxy group.

An Aromatic Ring (AR) feature for the phenyl group.

One or more Hydrophobic (HY) features, representing the azepane ring and the benzyl moiety.

Once this 3D pharmacophore model is generated, it can be used as a query for virtual screening. dovepress.com This process involves searching large databases of chemical compounds to identify other molecules that match the pharmacophore features, regardless of their underlying chemical scaffold. This is a powerful technique for "scaffold hopping," aiming to discover novel classes of compounds that retain the desired biological activity. dovepress.com For instance, a virtual screening campaign using a pharmacophore derived from the azepane scaffold could identify new, structurally distinct molecules that are also potential inhibitors of monoamine transporters. nih.govutrgv.edu The hits from this initial screening are then typically subjected to further filtering, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) property prediction, to prioritize candidates for experimental testing. utrgv.edu

| Pharmacophore Feature | Corresponding Chemical Moiety | Assumed Role in Binding |

| Positive Ionizable (PI) | Protonated Azepane Nitrogen | Forms key ionic interaction with an acidic residue. |

| Aromatic Ring (AR) | Benzyl Phenyl Ring | Engages in π-stacking or hydrophobic interactions. |

| Hydrogen Bond Acceptor (HBA) | Methoxy Oxygen Atom | Accepts a hydrogen bond from a donor residue. |

| Hydrophobic (HY) | Azepane Ring / Benzyl Group | Occupies hydrophobic pockets within the binding site. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological activity. nih.govnih.gov Computational chemistry provides powerful tools to build and rationalize SAR, guiding the design of more potent and selective compounds. For 2-(4-Methoxybenzyl)azepane oxalate, a computational SAR study would involve the systematic in silico modification of the molecular structure and the subsequent evaluation of the effect of these changes on binding affinity to a chosen target, such as the dopamine transporter.

The process would involve generating a virtual library of analogs based on the parent scaffold. Modifications could include:

Aromatic Ring Substitution: Varying the position (ortho, meta, para) and nature (e.g., chloro, methyl, hydroxyl) of the substituent on the benzyl ring to probe the electronic and steric requirements of the binding pocket.

Azepane Ring Substitution: Introducing substituents onto the azepane ring itself. The conformational flexibility of the seven-membered azepane ring is a critical determinant of its bioactivity, and substitution can bias the ring towards a more favorable conformation for binding. lifechemicals.com

Linker Modification: Altering the length or nature of the linker connecting the azepane and the phenyl ring.

Each of these virtual analogs would then be docked into the active site of the target protein. The predicted binding affinities, often calculated using scoring functions or more rigorous methods like free energy perturbation (FEP) or molecular mechanics/generalized Born surface area (MM/GBSA) calculations, are then compared. This allows for the construction of a detailed SAR map, highlighting which structural modifications lead to an increase or decrease in activity. For example, such a study could reveal that electron-withdrawing groups on the phenyl ring enhance potency, or that a specific stereoisomer of a substituted azepane is significantly more active, a phenomenon that can be investigated using molecular orbital calculations. rsc.org

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activity. mdpi.com This is achieved by calculating a set of numerical values, known as molecular descriptors, for each compound and then using statistical methods to build a predictive model. researchgate.netnih.gov

For a molecule like 2-(4-Methoxybenzyl)azepane oxalate, a wide array of molecular descriptors can be calculated using specialized software. nih.gov These descriptors quantify various aspects of the molecular structure:

1D Descriptors: Basic properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Wiener and Randić indices), connectivity indices, and counts of specific structural fragments. They describe molecular size, shape, and branching.

3D Descriptors: These depend on the 3D conformation of the molecule and include descriptors of molecular shape (e.g., van der Waals surface area, solvent-accessible surface area) and steric parameters. nih.gov

Physicochemical Descriptors: These describe properties like lipophilicity (logP), polarizability (e.g., MLFER_S), and electronic properties (e.g., dipole moment, highest occupied/lowest unoccupied molecular orbital energies). researchgate.netnih.gov

Once calculated for a series of azepane analogs with known biological activity, these descriptors are used to build a QSAR model, often using methods like Multiple Linear Regression (MLR) or machine learning algorithms. mdpi.com The resulting QSAR equation can predict the activity of new, untested compounds and provide insight into the key molecular properties driving activity. For example, a model might show that activity is positively correlated with lipophilicity and negatively correlated with the van der Waals volume, providing clear guidance for the design of new analogs. nih.gov The statistical robustness and predictive power of the QSAR model are rigorously validated using internal (e.g., leave-one-out cross-validation) and external test sets. mdpi.commdpi.com

| Descriptor Class | Example Descriptor | Property Represented |

| Topological | Balaban J index | Describes the topology and branching of the molecular graph. dntb.gov.ua |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule. nih.gov |

| Steric / 3D | VSA_hyd (Hydrophobic Surface Area) | Sum of van der Waals surface areas of hydrophobic atoms. nih.gov |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the lipophilicity of the molecule. |

| Constitutional | nAtom (Atom Count) | The total number of atoms in the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons. researchgate.net |

Reaction Mechanisms and Kinetic Studies in Synthetic Organic Chemistry

Investigation of Azepane Ring Formation Mechanisms

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a crucial structural motif in numerous bioactive compounds. nih.gov Its synthesis can be achieved through various pathways, each with distinct mechanisms, intermediates, and transition states. Common strategies include ring expansion reactions, tandem cyclizations, and cycloadditions. nih.govresearchgate.net

Ring expansion reactions are a powerful method for constructing the azepane ring from more readily available five- or six-membered cyclic precursors. researchgate.net These transformations proceed through several identifiable intermediates, depending on the specific method employed.

One notable strategy involves the rearrangement of dihalogenated bicyclic aminocyclopropanes. In this approach, N-Boc-protected cyclic enamines are first subjected to dihalocyclopropanation to yield stable bicyclic intermediates. rsc.org Following deprotection, reductive amination with an aldehyde or ketone generates a thermally unstable dihalogenated aminocyclopropane. rsc.org This intermediate is key to the subsequent ring-expansion, which is thought to proceed via a concerted mechanism involving the departure of a halide ion and a disrotatory electrocyclic cleavage of the cyclopropane (B1198618) ring. rsc.org

Another well-established method involves the insertion of a singlet nitrene, generated from an azide, into a benzene (B151609) ring. slideshare.net This reaction proceeds through a concerted cycloaddition to form a bicyclic aziridine-type intermediate. youtube.com This strained intermediate then undergoes a ring expansion, driven by heating, to yield the seven-membered azepine ring structure. youtube.com

A summary of key intermediates in various azepane ring formation strategies is presented below.

| Synthetic Strategy | Precursor(s) | Key Intermediate(s) | Final Product Type |

| Dihalocyclopropane Rearrangement rsc.org | N-Boc-cyclic enamine, Dihalocarbene | N-Boc-dihalobicyclo[n.1.0]alkane, Unstable dihalogenated aminocyclopropane | Functionalized Tetrahydro-1H-azepine |

| Nitrene Insertion slideshare.net | Phenyl azide, Benzene | Singlet nitrene, Bicyclic aziridine (B145994) (Norcaradiene analogue) | Substituted 1H-Azepine |

| Tandem Amination/Cyclization nih.gov | Functionalized allenyne, Amine | Copper acetylide, Quaternary iminium ion | Functionalized Azepine carboxylate |

| Carbonyl-Enamine Cyclization chem-soc.si | o-Phenylenediamine, Ethyl bromoacetoacetate | Enamine-ester intermediate, Quaternary iminium ion | Azepinoquinoxaline |

The stereochemistry and feasibility of cyclization reactions are governed by the energetics and geometry of their transition states. For cycloaddition and electrocyclic reactions leading to ring formation, the principles of orbital symmetry play a crucial role. youtube.com

In reactions like the Diels-Alder, which involves 6π electrons (4n+2 system, where n=1), the transition state is considered "aromatic" due to favorable cyclic conjugation, leading to a specially stabilized and accessible energy barrier. youtube.com Conversely, reactions involving 4n electrons are characterized by "anti-aromatic" transition states and are typically forbidden under thermal conditions but can be enabled photochemically. youtube.com

For intramolecular cyclizations, Baldwin's rules provide a framework for predicting the favorability of ring closures. The formation of a seven-membered ring via a 7-exo-trig cyclization, as seen in some carbonyl-enamine pathways, is a favored process. chem-soc.si More recently, the limits of formally "forbidden" cyclizations have been tested. For instance, the synthesis of benz[b]azepines from donor-acceptor cyclopropanes has been shown to proceed through a genuine 6-endo-tet transition state, a process typically considered difficult for rings smaller than eight atoms. acs.org This is achieved by using a pre-existing ring that becomes part of the newly formed seven-membered ring, mitigating the inherent strain of the constrained transition state geometry. acs.org The transition state in these reactions involves a backside approach of the nucleophile to the breaking bond, which is made possible by the unique geometry of the cyclopropane precursor. acs.org

Mechanistic Aspects of 4-Methoxybenzyl Group Introduction

The 4-methoxybenzyl (PMB) group is a versatile functional group in organic synthesis, often employed as a protecting group for alcohols, amines, and other nucleophilic functionalities. nih.govtotal-synthesis.com Its introduction onto the azepane nitrogen constitutes an N-alkylation reaction.

The introduction of the 4-methoxybenzyl group onto the nitrogen of an azepane ring is typically an alkylation reaction, proceeding via a nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the secondary amine of the azepane ring acts as a nucleophile, attacking the electrophilic benzylic carbon of a 4-methoxybenzyl halide (e.g., PMB-Cl). total-synthesis.com

The kinetics of this SN2 reaction are second-order, being dependent on the concentration of both the amine and the alkylating agent. The reaction rate is influenced by several factors:

Solvent: Polar aprotic solvents like THF, DMF, or DMSO are typically used to solvate the cation of the base and increase the nucleophilicity of the amine. total-synthesis.com

Base: A base, such as sodium hydride (NaH), is often used to deprotonate the amine, generating a more potent nucleophile (an amide anion) and driving the reaction to completion. total-synthesis.com

Leaving Group: The nature of the leaving group on the PMB reagent is critical. The reaction is faster with better leaving groups (I > Br > Cl).

Alternatively, the PMB group can be introduced using PMB-trichloroacetimidate in the presence of a catalytic amount of acid, a method particularly effective for hindered substrates. total-synthesis.com

Catalysts and reagents play a pivotal role not only in enabling the reaction but also in controlling the stereochemical outcome of the azepane synthesis. The choice of Lewis acid, for instance, can dramatically influence the reaction pathway.

In the silyl-aza-Prins cyclization of allylsilyl amines to form azepanes, the selection of the catalyst is critical. nih.gov The use of indium(III) chloride (InCl₃) selectively produces the desired trans-azepane derivatives in high yields and with excellent diastereoselectivity. nih.gov However, when trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is used as the catalyst with the same substrates, the reaction instead yields tetrahydropyran (B127337) derivatives, demonstrating the profound influence of the catalyst on the reaction outcome. nih.gov

Similarly, in the copper(I)-catalyzed tandem amination/cyclization of allenynes, the copper catalyst is essential for activating the terminal triple bond to form a copper acetylide intermediate, which initiates the cascade to form the azepine ring. nih.gov

| Catalyst/Reagent | Reaction Type | Role | Stereochemical/Regiochemical Outcome |

| InCl₃ nih.gov | Silyl-aza-Prins Cyclization | Lewis Acid | Promotes cyclization to selectively form trans-azepanes. |

| TMSOTf nih.gov | Silyl-aza-Prins Cyclization | Lewis Acid | Diverts reaction pathway to form tetrahydropyran derivatives. |

| Cu(I) salts nih.gov | Tandem Amination/Cyclization | Catalyst | Activates terminal alkyne, facilitates tandem reaction. |

| NaH total-synthesis.com | N-Alkylation | Base | Deprotonates amine to form a stronger nucleophile for SN2 reaction. |

| DDQ total-synthesis.com | PMB Deprotection | Oxidant | Enables selective oxidative cleavage of the PMB group. |

Formation and Stability of Oxalate (B1200264) Salts

The final step in the synthesis of 2-(4-Methoxybenzyl)azepane (B3022567) oxalate is the formation of the oxalate salt. This is a common strategy in pharmaceutical chemistry to improve the stability, solubility, and handling properties of basic amine compounds. sciencemadness.orglibretexts.org

The formation of an amine oxalate salt is a straightforward acid-base reaction. The basic nitrogen atom of the 2-(4-methoxybenzyl)azepane accepts a proton from the acidic carboxylic acid groups of oxalic acid. libretexts.org Oxalic acid is a dicarboxylic acid and can donate one or two protons. The reaction with a secondary amine typically results in the formation of an ammonium (B1175870) cation and an oxalate or hydrogen oxalate anion, held together by ionic bonds. libretexts.orgsciencemadness.org

The procedure generally involves dissolving the amine freebase in a suitable solvent, such as isopropanol (B130326) (IPA) or methanol, and adding a stoichiometric amount of oxalic acid also dissolved in a solvent. sciencemadness.orgsciencemadness.org The resulting salt often precipitates from the solution, sometimes aided by the addition of a less polar co-solvent like diethyl ether. sciencemadness.org The precipitate can then be isolated by filtration. sciencemadness.org

Oxalate salts are often chosen over other salts, such as sulfates, because they tend to form stable, voluminous, and easily filterable crystalline solids rather than gummy or oily products. sciencemadness.org These salts generally exhibit higher thermal stability and have less odor compared to the corresponding freebase amine. libretexts.org The stability of the crystalline lattice is influenced by intermolecular forces, including hydrogen bonds between the ammonium proton (N-H+) and the oxygen atoms of the oxalate anion. researchgate.net

Proton Transfer Mechanisms in Organic Acid-Base Reactions

All acid-base reactions are fundamentally proton transfer reactions, involving the movement of a proton (H⁺) from an acid to a base. masterorganicchemistry.comkhanacademy.org The formation of 2-(4-Methoxybenzyl)azepane oxalate is a classic example of an acid-base reaction where the secondary amine of the 2-(4-Methoxybenzyl)azepane acts as a Brønsted-Lowry base and oxalic acid acts as a Brønsted-Lowry acid.

The mechanism involves the lone pair of electrons on the nitrogen atom of the azepane ring attacking a proton from one of the carboxylic acid groups of oxalic acid. youtube.com This results in the formation of a positively charged azepanium cation and a negatively charged hydrogen oxalate anion. A second proton transfer from the hydrogen oxalate to another molecule of the amine, or the transfer of the second proton from oxalic acid, results in the dicationic amine and the oxalate dianion, which then form the stable salt. The efficiency of this proton transfer is dictated by the relative acidity and basicity of the reactants. wikipedia.org In aqueous solutions with a neutral pH, oxalic acid is expected to fully convert to the oxalate anion. wikipedia.org

The process can be visualized as a "proton shuttle," where a solvent molecule like water can facilitate the transfer. masterorganicchemistry.com This involves two sequential steps: either protonation followed by deprotonation or vice versa. masterorganicchemistry.com

Table 1: Relevant pKa Values for Proton Transfer Analysis

| Compound | Conjugate Acid/Base | pKa Value | Reference |

|---|---|---|---|

| Oxalic Acid (H₂C₂O₄) | Hydrogenoxalate (HC₂O₄⁻) | 1.27 | wikipedia.org |

| Hydrogenoxalate (HC₂O₄⁻) | Oxalate (C₂O₄²⁻) | 4.28 | wikipedia.org |

| Protonated Alkylamine (R₃NH⁺) | Alkylamine (R₃N) | ~10-11 |

Note: The pKa for 2-(4-Methoxybenzyl)azepane is not specifically available but is estimated based on typical secondary alkylamines.

Solid-State Reactivity and Transformations of Oxalate Salts

Oxalate salts exhibit distinct reactivity in the solid state, primarily governed by thermal decomposition. Studies on various metal oxalates show that they decompose at elevated temperatures, often yielding metal oxides or carbonates and releasing carbon monoxide and carbon dioxide. researchgate.net For instance, the solid-state reaction of strontium oxalate with uranyl oxalate leads to the formation of strontium uranate at high temperatures, indicating that the decomposition mechanism of an oxalate can be altered by the presence of other compounds. researchgate.net

The kinetics of oxalate formation and crystallization from solution are critical precursors to its solid-state properties. Crystal growth can be influenced by factors such as pH, supersaturation levels, and the presence of inhibitors. nih.govresearchgate.netnih.gov The rate of crystallization often increases with higher supersaturation, although excessively high initial nucleation can deplete the solution and slow subsequent growth. nih.gov

For an organic oxalate salt like 2-(4-Methoxybenzyl)azepane oxalate, thermal decomposition in the solid state would likely proceed via initial loss of oxalic acid, followed by the decomposition of the organic amine component at higher temperatures. The stability and decomposition pathway are influenced by the crystal lattice energy and the strength of the ionic interactions between the azepanium cation and the oxalate anion.

Advanced Mechanistic Concepts in Organic Reactions

Beyond fundamental acid-base and thermal reactions, the functional groups within 2-(4-Methoxybenzyl)azepane oxalate suggest potential involvement in more advanced synthetic transformations, including radical-mediated processes and catalytic cycles.

Photoredox Catalysis Mechanisms and Electron Transfer Processes

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, promoting radical-based organic transformations under mild conditions. ethz.ch The process is driven by a photocatalyst, typically a transition-metal complex or an organic dye, that absorbs light to reach an excited state. wikipedia.org

The catalytic cycle can proceed through two primary pathways:

Reductive Quenching Cycle: The excited photocatalyst is reduced by an electron donor (quencher), generating a radical cation from the donor and a reduced form of the catalyst. The reduced catalyst then donates an electron to a substrate to regenerate its ground state.

Oxidative Quenching Cycle: The excited photocatalyst is oxidized by an electron acceptor, producing a radical anion and an oxidized form of the catalyst. ethz.ch The oxidized catalyst is then reduced by an electron donor to complete the cycle. wikipedia.org